1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea 1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea is a naphthyridine derivative.
Brand Name: Vulcanchem
CAS No.: 249889-64-3
VCID: VC0542609
InChI: InChI=1S/C17H13N5O2.ClH/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14;/h2-9H,1H3,(H2,18,21,22,23);1H
SMILES: CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4
Molecular Formula: C17H14ClN5O2
Molecular Weight: 355.8 g/mol

1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea

CAS No.: 249889-64-3

Cat. No.: VC0542609

Molecular Formula: C17H14ClN5O2

Molecular Weight: 355.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea - 249889-64-3

Specification

CAS No. 249889-64-3
Molecular Formula C17H14ClN5O2
Molecular Weight 355.8 g/mol
IUPAC Name 1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea;hydrochloride
Standard InChI InChI=1S/C17H13N5O2.ClH/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14;/h2-9H,1H3,(H2,18,21,22,23);1H
Standard InChI Key BKZHSJNLPPAJKB-UHFFFAOYSA-N
SMILES CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4
Canonical SMILES CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4.Cl
Appearance white to off-white solid powder

Introduction

Chemical Properties and Structure

Molecular Identification and Basic Properties

1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea is a complex organic compound that has garnered significant attention in medicinal chemistry research. The compound is identified by several key identifiers and properties that distinguish it within chemical databases and research literature. It possesses two recognized CAS numbers depending on whether it is in free base or hydrochloride salt form, indicating its various formulations for research purposes .

The compound exists in the form of a white to beige powder at room temperature and standard pressure conditions. This physical appearance is consistent across various preparations and is an important characteristic for researchers to verify the purity and identity of samples . The molecular structure combines benzoxazole and naphthyridine ring systems connected through a urea linkage, creating a unique molecular architecture that contributes to its biological activities.

Table 1: Basic Chemical Identifiers and Properties

PropertyFree Base FormHydrochloride Salt
CAS Number792173-99-0249889-64-3
Molecular FormulaC17H13N5O2C17H14ClN5O2
Molecular Weight319.32 g/mol355.8 g/mol
IUPAC Name1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea;hydrochloride
AppearanceWhite to beige powderWhite to off-white solid powder
Purity>98% (typical)>98% (typical)

Structural Characteristics and Chemical Bonding

The molecular structure of 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea features several distinct components that contribute to its pharmacological activity. The compound contains a 2-methylbenzoxazole ring system connected to a 1,5-naphthyridine moiety through a urea bridge. This structural arrangement creates specific electron distribution patterns that influence its receptor binding characteristics .

The benzoxazole component consists of a fused benzene and oxazole heterocyclic structure with a methyl substituent at the 2-position. The naphthyridine portion contains a bicyclic system with two nitrogen atoms in the ring structure, specifically at positions 1 and 5. The urea linkage (-NH-CO-NH-) connects these two major structural components, providing hydrogen bonding capabilities that are crucial for receptor interactions . This structural composition results in a molecule with multiple potential pharmacophore points that contribute to its selectivity profile for orexin receptors.

Physical and Chemical Properties

Solubility and Stability

The solubility profile of 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea is an important consideration for researchers working with this compound, particularly for preparation of solutions for biological assays and pharmacological studies. Experimental data reveals that the compound has a selective solubility pattern, being effectively insoluble in water and ethanol, which limits certain experimental approaches .

Physicochemical Parameters

Several key physicochemical parameters have been determined for 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea, providing researchers with important data for formulation and delivery considerations. These parameters include measurements and predictions that help characterize the compound's behavior under various conditions.

Table 2: Physicochemical Parameters

ParameterValueMethod
Boiling Point450.5±30.0 °CPredicted
Density1.472 g/cm³Measured
pKa10.21±0.43Predicted
Melting PointNot specified in data-
logPNot specified in data-

The relatively high predicted boiling point of 450.5±30.0 °C indicates strong intermolecular forces, which is consistent with the presence of hydrogen bonding capabilities in the urea linkage and the nitrogen atoms in the heterocyclic rings . The predicted pKa value of 10.21±0.43 suggests that the compound will predominantly exist in its non-ionized form under physiological pH conditions, which has implications for its membrane permeability and distribution in biological systems .

Pharmacological Properties and Mechanism of Action

Receptor Binding Profile

1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea, commonly referred to in pharmacological literature as SB-334867, demonstrates significant selectivity as an orexin-1 receptor (OX1R) antagonist. The compound exhibits potent binding to the OX1 receptor, with studies indicating pKb values of 7.27 and 7.23 for inhibition of orexin-A and orexin-B induced calcium responses in CHO-OX1 cells, respectively . These values represent the negative logarithm of the equilibrium dissociation constant, indicating high-affinity binding to the target receptor.

The compound's selectivity profile is noteworthy, as it shows significantly higher affinity for OX1 receptors compared to OX2 receptors. Experimental data indicates that the compound causes only 32.7% and 22% inhibition of orexin-A and orexin-B induced calcium responses in CHO-OX2 cells, respectively, highlighting its selectivity for the OX1 receptor subtype . This selectivity makes the compound particularly valuable for studies investigating the specific role of OX1 receptors in various physiological and pathological processes.

The molecular basis for this selectivity likely stems from the unique structural features of the compound, particularly the specific arrangement of the benzoxazole and naphthyridine moieties connected by the urea linkage. These structural elements create a pharmacophore that complementarily interacts with binding sites on the OX1 receptor while having reduced affinity for the slightly different binding pocket of the OX2 receptor.

Pharmacokinetics

The pharmacokinetic profile of 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea provides important insights into its behavior in biological systems following administration. Studies have revealed that when administered systemically at a dose of 30 mg/kg, the compound reaches peak concentrations in both blood and brain tissues approximately 30 minutes post-administration . This relatively rapid achievement of peak concentrations suggests efficient absorption and distribution properties.

The compound maintains high levels in the body for approximately 4 hours post-dosing, after which concentrations gradually decline. Notably, the compound becomes virtually undetectable at 8 hours post-administration . This pharmacokinetic timeline is important for researchers to consider when designing experimental protocols involving this compound, particularly for determining appropriate dosing intervals and interpreting temporal relationships between drug administration and observed effects.

The ability of the compound to cross the blood-brain barrier, as evidenced by measurable brain concentrations, is particularly relevant for its applications in neuroscience research. This property enables the compound to modulate central nervous system processes mediated by orexin receptors, including those involved in arousal, feeding behavior, and reward processing.

Biological Activity and Applications

Effects on Reward-Seeking Behavior

One of the most extensively studied aspects of 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea's pharmacological profile is its impact on reward-seeking behavior. The compound has been demonstrated to reduce motivation for both food and drug rewards under conditions of high motivational states . This effect appears to be specific to reward-seeking behaviors, as the compound shows limited or no effects on general arousal or motor activity at the doses typically used in research (30 mg/kg administered systemically) .

Particularly noteworthy is the compound's persistent effect on motivation for rewards, which extends beyond its pharmacological availability in the body. Behavioral studies using economic paradigms to measure motivation for the μ-opioid receptor agonist remifentanil have shown that the effects of the compound persist for up to 24 hours after administration, despite its pharmacokinetic profile indicating near-complete elimination by 8 hours . This suggests that the compound may induce longer-lasting neuroadaptations in reward circuits that outlast its physical presence in the system.

The selective effect on high-motivation states without disrupting general locomotor activity or basic reward processing makes this compound particularly valuable for addiction research. It allows researchers to specifically study the role of orexin signaling in the heightened motivation characteristic of addiction without the confounding effects that would result from generalized sedation or motor impairment.

Research Applications

1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea has established itself as an invaluable tool in neuroscience research, particularly in studies investigating the orexin system's role in various physiological and pathological processes. The compound is reported to be the most commonly used OX1R antagonist in animal studies, with over 400 publications documenting its application in diverse research contexts . This widespread adoption reflects the compound's reliability and effectiveness as a pharmacological probe for investigating orexin signaling.

The primary research applications of this compound include studies on:

  • Addiction mechanisms and therapeutic approaches

  • Feeding behavior and appetite regulation

  • Sleep-wake cycle regulation

  • Stress responses and anxiety behaviors

  • Pain modulation and nociceptive processing

The selective antagonism of OX1 receptors by this compound has enabled researchers to disentangle the relative contributions of OX1 versus OX2 receptor signaling in these various processes. This selectivity has been particularly important in advancing understanding of the orexin system, which is multifaceted and regulates numerous physiological functions including sleep-wake cycles, nociception, endocrine function, and reward-seeking behavior .

Synthesis Methods and Chemical Production

Purification and Quality Control

The purification of 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea to the high standard of purity required for research applications (typically >98%) likely involves a combination of chromatographic techniques and recrystallization procedures. The specific purification protocols would depend on the particular synthetic route employed and the nature of the major impurities present in the crude product.

Quality control for this compound typically involves analytical techniques such as high-performance liquid chromatography (HPLC) to assess purity, nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, and mass spectrometry to verify molecular weight and elemental composition. These analytical methods collectively ensure that the compound meets the rigorous standards required for research applications, particularly those involving biological systems where impurities could lead to confounding effects.

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